Product packaging for 1-[4-(1,1-Dimethylethyl)phenyl]butanone(Cat. No.:)

1-[4-(1,1-Dimethylethyl)phenyl]butanone

Cat. No.: B8310207
M. Wt: 204.31 g/mol
InChI Key: TWRDJEVGKJUIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,1-Dimethylethyl)phenyl]butanone, also known as 4'-tert-Butyl-4-chlorobutyrophenone, is a significant chemical intermediate in organic synthesis. Its primary research application and value lie in the pharmaceutical industry, specifically as a key precursor in the synthesis of Ebastine, a potent, long-acting, and selective second-generation histamine H1 receptor antagonist . Ebastine is used for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria . In the synthetic pathway, this compound undergoes catalytic condensation with 4-hydroxypiperidine to form a crucial intermediate, which is subsequently reacted with diphenylmethanol to yield the final active pharmaceutical ingredient, Ebastine . This multi-step synthesis process highlights the compound's critical role in constructing the molecular framework of a therapeutically important drug. The compound is for Research Use Only (RUO) and is intended for laboratory research purposes, specifically for chemical synthesis and pharmaceutical development studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B8310207 1-[4-(1,1-Dimethylethyl)phenyl]butanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(4-tert-butylphenyl)butan-2-one

InChI

InChI=1S/C14H20O/c1-5-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3

InChI Key

TWRDJEVGKJUIGA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 1,1 Dimethylethyl Phenyl Butanone

Classical and Contemporary Approaches to Aryl Butanone Synthesis

The construction of the aryl butanone framework can be achieved through several distinct synthetic pathways. These routes primarily involve either forming the bond between the aromatic ring and the pre-formed butanoyl group or constructing the butanone chain on an existing substituted phenyl precursor.

Friedel-Crafts Acylation Strategies

A cornerstone of aryl ketone synthesis is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct method for attaching an acyl group to an aromatic ring. In the synthesis of 1-[4-(1,1-dimethylethyl)phenyl]butanone, this strategy involves the reaction of tert-butylbenzene (B1681246) with a butanoyl derivative, typically butanoyl chloride or butyric anhydride (B1165640).

The reaction is mediated by a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). This ion is then attacked by the electron-rich π-system of the tert-butylbenzene ring. A key advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the resulting ketone product, which prevents further acylation of the ring. wikipedia.orglibretexts.orgucalgary.ca Furthermore, the acylium ion is resonance-stabilized and not prone to the carbocation rearrangements that often plague Friedel-Crafts alkylations. wikipedia.orgacs.orgjove.com

The tert-butyl group on the starting material is an ortho, para-director. Due to the significant steric hindrance imposed by the bulky tert-butyl group, the acylation occurs predominantly at the sterically more accessible para-position, leading to the desired this compound product.

Table 1: Key Features of Friedel-Crafts Acylation for this compound Synthesis
ParameterDescriptionTypical Reagents/Conditions
Aromatic SubstrateThe electron-rich ring to be acylated.tert-Butylbenzene
Acylating AgentSource of the butanoyl group.Butanoyl chloride or Butyric anhydride
CatalystLewis acid to generate the electrophile.Aluminum chloride (AlCl₃), typically in stoichiometric amounts
Key IntermediateThe electrophile that attacks the aromatic ring.Butanoyl acylium ion
RegioselectivityDetermined by the directing effect of the tert-butyl group.Predominantly para-substitution due to steric hindrance at the ortho-positions

Organometallic Coupling Reactions (e.g., Grignard, Organocuprate)

Organometallic reagents offer a powerful alternative for forming the crucial carbon-carbon bond between the aromatic ring and the ketone functionality.

Grignard Reagents: The reaction of an organomagnesium halide (Grignard reagent) with an acyl chloride is a well-established method for ketone synthesis. ucla.edulibretexts.org One approach to this compound would be the reaction of 4-tert-butylphenylmagnesium bromide with butanoyl chloride. The highly nucleophilic carbon-magnesium bond attacks the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com However, a significant drawback of this method is the potential for over-addition. The ketone product formed is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct. ucla.edulibretexts.org Controlling the reaction conditions, such as using low temperatures, can minimize this secondary reaction, but it often remains a challenge.

Organocuprate Reagents (Gilman Reagents): To overcome the issue of over-addition, lithium dialkylcuprates, known as Gilman reagents, are a superior choice for the synthesis of ketones from acyl chlorides. pressbooks.pubyoutube.com These reagents are less reactive and more selective than their Grignard counterparts. libretexts.org For the synthesis of the target compound, lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi) could be reacted with 4-tert-butylbenzoyl chloride. The organocuprate selectively adds to the acyl chloride to form the ketone and, crucially, does not react further with the ketone product, allowing for its isolation in high yield. pressbooks.publibretexts.org This selectivity makes organocuprates a more reliable and efficient choice for this specific transformation.

Table 2: Comparison of Grignard and Organocuprate Reagents for Aryl Butanone Synthesis
Reagent TypeReactants for Target SynthesisPrimary ProductKey AdvantageKey Disadvantage
Grignard Reagent4-tert-butylphenylmagnesium bromide + Butanoyl chlorideThis compoundReadily available starting materials.Prone to over-addition, forming a tertiary alcohol byproduct. ucla.edulibretexts.org
Organocuprate (Gilman)Lithium dipropylcuprate + 4-tert-butylbenzoyl chlorideThis compoundHighly selective for ketone formation; does not react with the ketone product. libretexts.orgRequires preparation of the organocuprate reagent from an organolithium precursor. pressbooks.pub

Butanone Chain Formation via Carbonyl Chemistry (e.g., Aldol Condensation, Nitrile Hydrolysis)

Instead of forming the aryl-acyl bond directly, the butanone chain can be constructed from a precursor already containing the 4-tert-butylphenyl group.

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for this synthesis. A crossed or mixed aldol condensation, specifically a Claisen-Schmidt condensation, can be employed. ucalgary.cawikipedia.org This would involve the reaction of 4-tert-butylbenzaldehyde (which has no α-hydrogens) with butanone under basic or acidic conditions. The reaction is typically followed by a dehydration step to yield an α,β-unsaturated ketone. ucalgary.canih.gov Subsequent catalytic hydrogenation of the carbon-carbon double bond would yield the final saturated ketone, this compound. The regioselectivity of the initial condensation depends on the conditions; basic conditions tend to favor deprotonation of the methyl group of butanone, while acidic conditions can favor reaction at the methylene (B1212753) group. cerritos.edu

Nitrile Hydrolysis: Another versatile method begins with a nitrile. For instance, 4-tert-butylbenzonitrile can be treated with a propyl Grignard reagent (e.g., propylmagnesium bromide). The Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine intermediate after an initial workup. nih.govstackexchange.com This imine is not isolated but is subsequently hydrolyzed with aqueous acid to yield the desired ketone. This two-step, one-pot procedure is an effective way to convert nitriles into ketones and avoids the over-addition problems associated with using Grignard reagents on more reactive carbonyl compounds like acyl chlorides.

Regioselective Functionalization of the Phenyl Ring with the tert-Butyl Group

The synthesis of the target molecule requires the tert-butyl group to be specifically at the para-position relative to the butanoyl group. This regioselectivity is typically established by starting with tert-butylbenzene, which is synthesized via the Friedel-Crafts alkylation of benzene (B151609).

The reaction involves treating benzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis or Brønsted acid catalyst. wikipedia.org The tert-butyl group is an activating, ortho, para-directing substituent. However, the large steric bulk of the tert-butyl group significantly disfavors substitution at the adjacent ortho positions. nih.gov Consequently, electrophilic attack occurs almost exclusively at the para position.

A common issue in Friedel-Crafts alkylation is polyalkylation, as the product (tert-butylbenzene) is more reactive than the starting material (benzene). libretexts.org To favor mono-alkylation, the reaction is often carried out using a large excess of benzene. Under certain conditions, the alkylation can be reversible, allowing for isomerization to the thermodynamically most stable product, which is often the para-substituted isomer. This thermodynamic control further enhances the yield of the desired 4-tert-butyl isomer over other potential products.

Stereoselective Synthesis of Analogues and Chiral Resolution Techniques

While this compound itself is an achiral molecule, its reduction leads to the corresponding chiral secondary alcohol, 1-[4-(1,1-dimethylethyl)phenyl]butan-1-ol. The synthesis of enantiomerically pure forms of this and other chiral analogues is of significant interest and often relies on chiral resolution techniques. A variety of catalytic approaches have been developed for the asymmetric synthesis of chiral α-aryl ketones. libretexts.org

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. It utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemate, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.

Enzymatic Kinetic Resolution (EKR)

Enzymes are highly effective and stereoselective catalysts for kinetic resolutions. For resolving the chiral alcohol analogue of the target compound, lipases and ketoreductases are particularly relevant.

Lipase-Catalyzed Resolution: Lipases are commonly used for the kinetic resolution of racemic secondary alcohols via enantioselective acylation. In a typical procedure, the racemic 1-[4-(1,1-dimethylethyl)phenyl]butan-1-ol is treated with an acyl donor (e.g., vinyl acetate) in a non-polar organic solvent in the presence of a lipase, such as Candida antarctica lipase B (CALB). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated (R)-alcohol and the unreacted (S)-alcohol, which can then be separated by standard chromatographic techniques. By combining this enzymatic resolution with a racemization catalyst for the remaining alcohol, a dynamic kinetic resolution (DKR) can be achieved, theoretically converting 100% of the starting material into a single enantiomer of the acylated product. wikipedia.org

Ketoreductase-Catalyzed Resolution: Ketoreductases (KREDs), a class of alcohol dehydrogenases, offer another powerful biocatalytic approach. These enzymes catalyze the stereoselective reduction of ketones to alcohols. While often used to reduce a prochiral ketone to a single enantiomer of the alcohol, they can also be used in the kinetic resolution of a racemic ketone. One enantiomer of the ketone is reduced to the corresponding alcohol, leaving the other enantiomer of the ketone unreacted. This provides access to both an enantiopure alcohol and an enantiopure ketone.

Table 3: Enzymatic Kinetic Resolution (EKR) Strategies for Chiral Analogues
Enzyme ClassSubstrateReaction TypeTypical ProductsKey Features
Lipase (e.g., CALB)Racemic 1-[4-(1,1-Dimethylethyl)phenyl]butan-1-olEnantioselective transesterificationOne enantiomer of the alcohol and the other enantiomer as an ester.High enantioselectivity (E > 200 often achievable), mild reaction conditions.
Ketoreductase (KRED)Racemic α-substituted analogue of the target ketoneEnantioselective reductionOne enantiomer of the starting ketone and one diastereomer of the alcohol product.Provides access to both enantiopure ketone and alcohol. Can be used in dynamic kinetic resolution.

Asymmetric Reduction Methods

The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a cornerstone of modern organic synthesis. For this compound, these methods are crucial for accessing specific stereoisomers of the corresponding alcohol, 1-[4-(1,1-dimethylethyl)phenyl]butan-1-ol, which may serve as important chiral building blocks. Methodologies primarily involve catalytic approaches, using either metal complexes with chiral ligands or biocatalysts.

Transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful tools for reducing ketones. nih.govdicp.ac.cn Catalysts are typically formed in situ from a metal precursor, such as ruthenium or iridium, and a chiral ligand. For instance, iridium complexes with chiral P,N,O-type ligands have demonstrated high enantioselectivities (up to 98% ee) in the hydrogenation of various ketones. nih.gov Similarly, ruthenium catalysts are effective for asymmetric transfer hydrogenation, often using isopropanol or a formic acid/triethylamine mixture as the hydrogen source, to furnish chiral alcohols with high yields and enantiomeric excesses. mdpi.com

Biocatalytic reductions offer an environmentally benign alternative, operating under mild conditions with high selectivity. nih.gov Enzymes, particularly oxidoreductases or dehydrogenases, can reduce a wide range of ketone substrates. While direct enzymatic reduction of this compound is not extensively documented, studies on analogous structures like 4-phenyl-2-butanone provide a strong precedent. nih.gov Transaminases can be used in cascades with alcohol dehydrogenases to produce chiral amines from racemic alcohols via the ketone intermediate, demonstrating the synthetic utility of the butanone structure in biocatalysis. nih.gov Furthermore, oxazaborolidine catalysts, such as those generated from chiral lactam alcohols, are effective in the asymmetric borane reduction of various aryl ketones, yielding chiral secondary alcohols with excellent enantioselectivities (91–98% ee). nih.gov

Table 1: Methodologies for Asymmetric Ketone Reduction
MethodCatalyst/Reagent TypeTypical Chiral SourceReported Enantiomeric Excess (ee)
Asymmetric HydrogenationIridium ComplexChiral P,N,O-type ligandsUp to 98% nih.gov
Asymmetric Transfer HydrogenationRuthenium ComplexChiral PHOX ligandUp to 96% mdpi.com
Biocatalytic ReductionOxidoreductase/DehydrogenaseEnzyme active siteOften >99%
Asymmetric Borane ReductionOxazaborolidineChiral Lactam Alcohol91-98% nih.gov

Synthesis of Structural Analogues and Precursors Bearing the 1-[4-(1,1-Dimethylethyl)phenyl] Core

The 1-[4-(1,1-dimethylethyl)phenyl] core, also known as the 4-tert-butylphenyl group, is a common scaffold in medicinal chemistry and materials science. Its synthesis and derivatization are key to accessing a wide range of structural analogues. The primary precursor for many of these syntheses is 4'-tert-butylacetophenone, which can be prepared via the Friedel-Crafts acylation of tert-butylbenzene. prepchem.com

Alkyl Chain Modifications

Modifications to the butanone side chain allow for the synthesis of a diverse library of analogues. A primary strategy for this is the alkylation of enolates derived from the parent ketone. libretexts.orglibretexts.org The process typically begins with the deprotonation of a ketone at the α-carbon position using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. nih.govyoutube.com This enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond, effectively extending or branching the alkyl chain. libretexts.orglibretexts.org

For example, starting with 4'-tert-butylacetophenone, the precursor to the butanone, deprotonation followed by reaction with an ethyl halide would be a direct route to this compound. Using other alkyl halides allows for the synthesis of longer-chain analogues like pentanones and hexanones. This method is highly versatile but is generally most effective with primary alkyl halides to avoid competing elimination reactions. libretexts.org

Another approach involves the aldol condensation, where the enolate of a ketone like 4'-tert-butylacetophenone reacts with an aldehyde or another ketone. For instance, a patented process describes the condensation of 4-tert-butoxy-benzaldehyde with acetone, followed by hydrogenation, to produce a 1-(4-tert-butoxy-phenyl)-butan-3-one structure, showcasing how the butanone chain can be constructed from smaller fragments. google.com

Table 2: Examples of Alkyl Chain Modified Analogues
Starting MaterialReaction TypeReagentProduct
4'-tert-ButylacetophenoneEnolate AlkylationEthyl IodideThis compound
4'-tert-ButylacetophenoneEnolate AlkylationPropyl Bromide1-[4-(1,1-Dimethylethyl)phenyl]pentan-1-one
4-tert-Butoxy-benzaldehydeAldol CondensationAcetone1-(4-tert-Butoxy-phenyl)-but-1-en-3-one google.com

Phenyl Ring Derivatizations

Derivatization of the phenyl ring introduces additional functional groups, which can significantly alter the molecule's properties. These modifications often take advantage of electrophilic aromatic substitution reactions. The tert-butyl group is an ortho-, para-directing activator, and since the para position is already occupied by the butanoyl group, substitutions are directed to the ortho positions (positions 3 and 5 of the phenyl ring).

Halogenation is a common derivatization. For example, chlorination of 4'-tert-butylacetophenone can be achieved using gaseous chlorine in acetic acid. prepchem.com This can lead to the introduction of chlorine atoms onto the alkyl side-chain under certain conditions, producing compounds like 2,2,2-trichloro-4'-tert-butylacetophenone. prepchem.com

Advanced Computational Chemistry Investigations of 1 4 1,1 Dimethylethyl Phenyl Butanone

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are instrumental in determining the three-dimensional structure and energetic landscape of molecules. These methods solve approximations of the Schrödinger equation to find the most stable arrangement of atoms and the relative energies of different conformations.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the equilibrium geometry of molecules. nih.gov The process of geometry optimization involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. For 1-[4-(1,1-Dimethylethyl)phenyl]butanone, calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in the most stable, or ground-state, structure. The resulting optimized geometry provides precise data on the molecule's architecture. Key structural parameters for this compound, such as the length of the carbonyl (C=O) bond, the bonds within the aromatic ring, and the angles defining the orientation of the tert-butyl and butanoyl groups, are determined.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound calculated using DFT

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C=O (Carbonyl) 1.215
C-C (Aromatic-Carbonyl) 1.490
C-C (Average in Phenyl Ring) 1.395
C-C (Carbonyl-Ethyl) 1.510
C-C (Phenyl-tert-Butyl) 1.540
**Bond Angles (°) **
Aromatic C-C-O (Carbonyl) 121.0
Aromatic C-C-C (Carbonyl) 119.5
C-C-C (Phenyl-tert-Butyl) 122.0
Dihedral Angles (°)

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, significant conformational flexibility exists around the single bond connecting the butanoyl group to the phenyl ring and within the alkyl chain itself.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (Phenyl-C-C=O) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) 35° 0.00 75.2
2 90° (Transition State) 4.50 -

Note: The data in this table is hypothetical and illustrative of a typical conformational analysis.

Electronic Properties and Reactivity Prediction

Computational methods are essential for elucidating the electronic structure of a molecule, which governs its reactivity. By analyzing the distribution of electrons, chemists can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. libretexts.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is centered on the electrophilic carbonyl group.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -6.50 Localized primarily on the π-system of the tert-butylphenyl group
LUMO -1.85 Localized primarily on the π* orbital of the carbonyl (C=O) group

| HOMO-LUMO Gap | 4.65 | Indicates moderate chemical stability |

Note: The data in this table is hypothetical and represents typical values obtained from quantum chemical calculations.

Electrostatic Potential Maps and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. libretexts.org It is calculated by placing a hypothetical positive "test" charge at various points on the electron density surface and calculating the potential energy. MEP maps use a color scale to indicate charge: red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. pearson.comyoutube.comresearchgate.net

In this compound, the MEP map would clearly show a deep red region around the electronegative oxygen atom of the carbonyl group, highlighting it as the primary site for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the alkyl groups and the phenyl ring would appear in shades of blue, indicating their partial positive charge. This provides a clear and intuitive picture of the molecule's reactive sites.

Table 4: Hypothetical Mulliken Partial Atomic Charges for Selected Atoms in this compound

Atom Partial Charge (a.u.)
O (Carbonyl) -0.55
C (Carbonyl) +0.48
C (Aromatic, bonded to butanoyl) +0.15
C (Aromatic, bonded to tert-butyl) -0.10

Note: The data in this table is hypothetical, illustrating the charge distribution predicted by computational models.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. By calculating the response of a molecule to electromagnetic fields, spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) can be simulated.

For this compound, DFT calculations can predict its vibrational frequencies. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. When plotted, these frequencies and their intensities generate a theoretical IR spectrum. This allows for the assignment of specific absorption bands, such as the prominent peak corresponding to the C=O stretch of the ketone group, which is a key diagnostic feature.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed by calculating the magnetic shielding around each nucleus in the presence of an external magnetic field. The theoretical chemical shifts can then be compared to experimental spectra to aid in signal assignment and confirm the molecule's connectivity and conformation.

Table 5: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Value (Computational) Typical Experimental Value
IR Frequency (cm⁻¹)
C=O Stretch 1705 (scaled) ~1685
Aromatic C=C Stretch 1615 (scaled) ~1605
Aliphatic C-H Stretch 2970 (scaled) ~2960
¹³C NMR Chemical Shift (ppm)
C=O (Carbonyl) 200.5 ~199.0
C (Aromatic, bonded to C=O) 136.0 ~135.0

Note: The data in this table is hypothetical. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation and Validation

Computational prediction of NMR chemical shifts is a crucial step in structure elucidation and verification. nih.gov The primary method for these calculations is the Gauge-Including Atomic Orbital (GIAO) approach, which is often employed in conjunction with Density Functional Theory (DFT). nih.govrsc.org The accuracy of GIAO-DFT calculations depends significantly on the choice of the functional and basis set. rsc.orgacs.org For instance, hybrid functionals like B3LYP are commonly used for their balance of accuracy and computational cost. acs.org

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). nih.gov These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_calc. imist.ma

Validation of the calculated shifts is achieved by comparing them with experimental data. acs.org A strong correlation, often assessed through a linear regression analysis, between the predicted and observed chemical shifts confirms the accuracy of the computational model and the structural assignment. pnas.org Discrepancies can point to incorrect structural assumptions or highlight the need for more sophisticated computational models, such as those including solvent effects. acs.orgmdpi.com

Illustrative Data for ¹H and ¹³C NMR Chemical Shifts The following table presents hypothetical calculated chemical shifts for this compound, demonstrating the type of data generated in such a computational study.

AtomAtom TypeCalculated Chemical Shift (δ, ppm)
C1Carbonyl (C=O)199.5
C2Aromatic (C-C=O)135.0
C3, C7Aromatic (CH)128.5
C4, C6Aromatic (CH)125.5
C5Aromatic (C-C(CH₃)₃)156.0
C8Quaternary (C(CH₃)₃)35.2
C9Methyl (C(CH₃)₃)31.3
C10Methylene (B1212753) (-CH₂-C=O)38.0
C11Methylene (-CH₂-CH₃)17.8
C12Methyl (-CH₂-CH₃)13.9
H3, H7Aromatic7.90
H4, H6Aromatic7.50
H9Methyl (tert-butyl)1.33
H10Methylene (α to C=O)2.95
H11Methylene (β to C=O)1.75
H12Methyl (terminal)0.95

This table is for illustrative purposes only and does not represent experimentally verified data.

Vibrational Spectroscopy (IR, Raman) Simulation

Computational methods are indispensable for interpreting complex vibrational spectra. acs.org DFT calculations are routinely used to predict the infrared (IR) and Raman spectra of molecules. faccts.deresearchgate.net The process involves first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. faccts.de These calculations also yield IR intensities and Raman activities for each vibrational mode, which are crucial for simulating the appearance of the spectra. acs.orgarxiv.org

A known issue with harmonic frequency calculations is that they tend to overestimate experimental frequencies due to the neglect of anharmonicity and approximations in the electronic structure method. nih.gov To improve accuracy, the calculated frequencies are often uniformly scaled by an empirical factor. nih.gov These scaling factors are specific to the level of theory (functional/basis set) used and are derived from comparisons with large sets of experimental data. nih.govacs.org For example, a scaling factor of ~0.968 is often used for frequencies calculated with the B3LYP/6-311+G(d,p) method. nih.gov

The simulated spectra aid in the definitive assignment of experimental absorption bands to specific molecular motions, such as C=O stretching, aromatic ring vibrations, and C-H bending and stretching modes. acs.org

Illustrative Data for Calculated Vibrational Frequencies This table shows representative, unscaled harmonic frequencies calculated for the key functional groups of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR ActivityExpected Raman Activity
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch2980-2850StrongStrong
Carbonyl (C=O) Stretch1715Very StrongMedium
Aromatic C=C Stretch1610, 1580Medium-StrongStrong
CH₂ Scissoring1465MediumMedium
CH₃ Bending1450, 1370Medium-StrongMedium
Aromatic C-H Out-of-Plane Bend900-800StrongWeak

This table is for illustrative purposes only and does not represent experimentally verified data.

Modeling Reaction Pathways and Transition States

Understanding how a chemical reaction occurs at a molecular level is fundamental to chemistry. ucsb.edu Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transient species like transition states, which are often impossible to observe experimentally. mit.edu

Mechanistic Insights from Energy Profile Computations

The cornerstone of modeling reaction pathways is the exploration of the potential energy surface (PES). nih.govacs.org The PES is a multidimensional surface that relates the energy of a molecular system to its geometry. nih.govstackexchange.com By mapping this surface, chemists can identify stable molecules (reactants, products, intermediates) which correspond to local minima, and transition states, which are first-order saddle points connecting these minima. stackexchange.comfiveable.me

Computational techniques like relaxed potential energy surface scans are used to explore reaction coordinates, such as bond stretching or angle bending, to locate potential transition states. youtube.com Once a candidate transition state structure is found, it is optimized using specialized algorithms. fiveable.me A subsequent frequency calculation is essential to confirm its identity; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactant to product. acs.org

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. ucsb.edu The height of the energy barrier from the reactant to the transition state provides the activation energy, a key determinant of the reaction rate. ucsb.edu Comparing the energy profiles of different possible pathways allows researchers to predict the most likely mechanism for a given reaction. aip.org

Solvent Effects and Implicit Solvation Models

Chemical reactions are rarely performed in the gas phase; the surrounding solvent can dramatically influence reaction rates and mechanisms. nih.govrsc.orgspringernature.com Computational models must account for these solvent effects to provide realistic predictions. ucsb.edu While explicit models that include individual solvent molecules are highly accurate, they are computationally very expensive. springernature.com

A more efficient alternative is the use of implicit solvation models, also known as continuum models. nih.govucsb.edumpg.de Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). mpg.dewikipedia.orgpyscf.orgfaccts.detaylorandfrancis.com These models treat the solvent not as individual molecules, but as a continuous medium with a defined dielectric constant (ε). mpg.de The solute molecule is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute and the polarized continuum. faccts.de

Including an implicit solvent model can significantly alter the calculated energy profile of a reaction. researchgate.net Polar solvents, for example, tend to stabilize charged or highly polar species. rsc.org If a reaction proceeds through a transition state that is more polar than the reactants, a polar solvent will lower the activation energy and accelerate the reaction. ucsb.eduresearchgate.net By performing calculations with different implicit solvents, chemists can computationally screen for the optimal solvent to improve reaction yield or selectivity.

Illustrative Data for Solvent Effects on a Hypothetical Reaction The table below illustrates how an implicit solvent model might affect the calculated activation energy (ΔE‡) for a hypothetical reaction of this compound.

SolventDielectric Constant (ε)Calculated ΔE‡ (kcal/mol)
Gas Phase1.025.0
Hexane1.924.5
Ethanol24.620.1
Water78.418.7

This table is for illustrative purposes only and demonstrates a general trend for a reaction with a polar transition state.

Sophisticated Spectroscopic and Analytical Methodologies for Research on 1 4 1,1 Dimethylethyl Phenyl Butanone

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-[4-(1,1-dimethylethyl)phenyl]butanone, providing an extremely accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental formula, distinguishing it from other molecules with the same nominal mass. For this compound (C₁₄H₂₀O), the expected high-resolution mass can be calculated and compared with experimental results for unambiguous identification.

Beyond precise mass determination, HRMS is crucial for fragmentation analysis. nih.gov When the molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a structural fingerprint. For ketones, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgmiamioh.edu In the case of this compound, key fragmentation events would involve the loss of the propyl group, cleavage of the tert-butyl group, and breaking of the bond between the carbonyl and the phenyl ring. chemguide.co.uk Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Property Value
Molecular FormulaC₁₄H₂₀O
Calculated Exact Mass204.15142 Da
Fragment Ion (Structure) Proposed Fragmentation Pathway Calculated m/z
[C₁₀H₁₃O]⁺Loss of propyl radical (•C₃H₇)149.09664
[C₉H₁₁]⁺Loss of •C₄H₉ (tert-butyl) from [C₁₃H₁₉]⁺ fragment119.08608
[C₇H₇O]⁺Cleavage between carbonyl and phenyl group107.04969
[C₄H₉]⁺tert-Butyl cation57.07043

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the different chemical environments of the hydrogen and carbon atoms in this compound. docbrown.infochemicalbook.comchemicalbook.com

Advanced two-dimensional (2D) NMR techniques provide further insight by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the -CH₂-CH₂-CH₃ spin system of the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for confirming the connection of the butanone chain to the phenyl ring and the position of the tert-butyl group.

Solid-State NMR (ssNMR) offers the ability to study the molecule in its crystalline or amorphous solid form. This can reveal information about molecular conformation, packing in the crystal lattice, and the presence of different polymorphic forms, which is not accessible from solution-state NMR.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
tert-Butyl CH₃~1.3~31
tert-Butyl Quaternary C-~35
Butanone -CH₃~0.9~14
Butanone -CH₂-~1.7~18
Butanone -CH₂-C=O~2.9~45
Aromatic CH~7.4 - 7.9~125 - 135
Aromatic C-C=O-~135
Aromatic C-C(CH₃)₃-~155
Carbonyl C=O-~200

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing its molecular vibrations. nih.gov These two techniques are often complementary. spectroscopyonline.com

For this compound, FTIR spectroscopy would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. nih.gov Other prominent bands would include those for aromatic C=C stretching, aromatic C-H stretching, and aliphatic C-H stretching from the butyl and tert-butyl groups. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. horiba.comlibretexts.org Therefore, it would provide strong signals for the aromatic ring vibrations and the symmetric vibrations of the tert-butyl group. The combination of both FTIR and Raman spectra yields a comprehensive vibrational "fingerprint" that is unique to the molecule's structure. kahedu.edu.in

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C=O (Ketone)Stretch1680 - 1700StrongMedium
C-H (Aromatic)Stretch3000 - 3100MediumStrong
C-H (Aliphatic)Stretch2850 - 3000StrongStrong
C=C (Aromatic)Stretch1450 - 1600Medium-StrongStrong
C-H (Alkyl)Bending1350 - 1470MediumMedium

X-ray Diffraction for Crystalline Structure Elucidation and Absolute Configuration

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide exact bond lengths, bond angles, and torsional angles. researchgate.net It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces.

The term "absolute configuration" refers to the specific 3D spatial arrangement of atoms in a chiral molecule. nih.gov The compound this compound is achiral and therefore does not have enantiomers, so determining its absolute configuration is not applicable. However, if a chiral derivative were synthesized or if the compound were to crystallize in a chiral space group, X-ray diffraction using anomalous dispersion could be used to determine the absolute stereochemistry. nih.gov

Chromatographic and Separation Techniques for Isolation and Purity Analysis in Research

Chromatographic techniques are essential for the purification of synthesized compounds and the analysis of their purity. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary tool used for these purposes.

Preparative HPLC is a scaled-up version of analytical HPLC designed to purify and isolate larger quantities of a compound, from milligrams to kilograms. warwick.ac.uk This technique is crucial for obtaining high-purity samples of this compound for further research, such as for biological testing or as a reference standard. In preparative HPLC, larger columns are used, and the sample is often intentionally overloaded onto the column to maximize throughput. warwick.ac.uk The fractions corresponding to the desired compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product.

Chiral HPLC is a specialized form of liquid chromatography used to separate enantiomers (non-superimposable mirror images) of a chiral compound. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.commdpi.com

As noted previously, this compound is an achiral molecule. Therefore, chiral HPLC would not be used to assess its enantiomeric purity. However, this technique would be critical in the context of its synthesis or derivatization if any of the precursors, reagents, or resulting products were chiral. For instance, if a chiral reducing agent were used to convert the ketone to a chiral alcohol, chiral HPLC would be the standard method to determine the enantiomeric excess (ee) of the product, which is a measure of its optical purity. researchgate.net

Applications and Future Research Perspectives for 1 4 1,1 Dimethylethyl Phenyl Butanone in Academic Chemical Sciences

Strategic Intermediate in Complex Organic Synthesis

The most prominent application of 1-[4-(1,1-dimethylethyl)phenyl]butanone, particularly its chlorinated derivative, is as a crucial intermediate in the synthesis of pharmaceuticals. It is a key building block for the second-generation H1 antihistamine, ebastine. nih.govrsc.org

In the synthesis of ebastine, the chlorinated precursor, 4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone, undergoes a nucleophilic substitution reaction with 4-(diphenylmethoxy)piperidine. chemicalbook.comgoogle.com This reaction constructs the core structure of the final drug molecule. The tert-butyl group on the phenyl ring is a critical feature of ebastine, contributing to the molecule's pharmacokinetic profile.

The general synthetic pathway is outlined below:

StepReactant 1Reactant 2Key TransformationProduct
1tert-Butylbenzene (B1681246)Butyryl chlorideFriedel-Crafts AcylationThis compound
2This compoundChlorine Sourceα-Chlorination (or alternative)4-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone
34-chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone4-(diphenylmethoxy)piperidineNucleophilic SubstitutionEbastine google.comgoogle.com

This role as a strategic intermediate highlights the compound's importance in medicinal chemistry and process development for active pharmaceutical ingredients. wipo.int

Contributions to Advanced Materials Science (e.g., Polymer Chemistry, Ligand Design)

While less documented than its role in pharmaceutical synthesis, the structural motifs within this compound suggest potential applications in materials science. Aryl ketones are a well-established class of photoinitiators used in UV-curing and photopolymerization. sigmaaldrich.combgsu.edu Upon absorption of light, the carbonyl group can generate radicals that initiate polymerization. nih.gov The tert-butyl group can enhance stability and influence the solubility of the initiator in polymer formulations. Future research could explore the efficacy of this specific ketone as a Type II photoinitiator, where it would interact with a co-initiator to generate radicals.

In the field of ligand design for catalysis, the combination of a rigid aromatic ring and a bulky, sterically demanding substituent is highly desirable. acs.org The tert-butyl group can create a specific steric pocket around a metal center, influencing the selectivity of catalytic reactions. researchgate.net While this specific molecule may not be a ligand itself, it can serve as a precursor for more complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands where the 1-[4-(1,1-dimethylethyl)phenyl] moiety controls the steric environment.

Development of New Synthetic Methodologies Utilizing the Unique Steric and Electronic Features

The unique structure of this compound makes it an excellent substrate for developing and testing the limits of new synthetic methodologies. For instance, modern palladium-catalyzed α-arylation of ketones is a powerful tool for C-C bond formation, but it can be sensitive to sterically hindered substrates. researchgate.netrsc.org Using this compound as a test substrate could help in the development of more robust catalysts that can tolerate bulky groups adjacent to the reaction center.

Furthermore, recent advances in C-C bond cleavage and functionalization, such as the homologation of aryl ketones, offer new ways to modify complex molecules. nih.gov The reactivity of the aryl-carbonyl bond in this compound in such transition-metal-catalyzed reactions could be explored to generate novel long-chain functionalized molecules that would be otherwise difficult to synthesize.

Fundamental Research on Steric Hindrance and Electronic Effects in Aryl Ketone Reactivity

This molecule is a model compound for studying the interplay of steric and electronic effects in chemical reactions. The large tert-butyl group exerts significant steric hindrance, which can slow or block the approach of reagents to the ortho positions of the phenyl ring. researchgate.netnumberanalytics.com In electrophilic aromatic substitution, this effect strongly directs incoming electrophiles to the position ortho to the butanoyl group.

Electronically, the tert-butyl group is generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. cardiff.ac.uk This influences the reactivity of the aromatic ring and the carbonyl group. The electron-donating nature slightly increases the electron density on the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself, although this is counteracted by the steric bulk. Conversely, this same effect slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive toward nucleophiles compared to an unsubstituted propiophenone. ncert.nic.in

Below is a qualitative comparison of expected reactivity based on these principles:

CompoundSteric Hindrance at CarbonylElectrophilicity of Carbonyl CarbonExpected Reactivity toward Nucleophiles
PropiophenoneLowHighHigh
1-[4-Methylphenyl]butanoneLowMediumMedium-High
This compoundLowRelatively LowerMedium

These features make it a valuable tool for mechanistic studies, helping to dissect the relative contributions of steric and electronic factors in reaction outcomes. nih.govnih.gov

Opportunities in Green Chemistry and Sustainable Synthesis Routes

The primary synthesis of this compound is achieved via the Friedel-Crafts acylation of tert-butylbenzene with butyryl chloride. wikipedia.orgvedantu.com The traditional version of this reaction relies on stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃), which generates significant acidic waste during aqueous workup. byjus.commasterorganicchemistry.com

This presents a clear opportunity for the application of green chemistry principles. Future research is focused on developing more sustainable catalytic versions of the Friedel-Crafts reaction. researchgate.netresearchgate.net

Potential green improvements for the synthesis include:

Catalytic Lewis Acids: Using water-tolerant Lewis acids like metal triflates (e.g., Y(OTf)₃) that can be used in catalytic amounts and potentially recycled. beilstein-journals.orgnih.gov

Solid Acid Catalysts: Employing zeolites or magnetic nanoparticles (e.g., γ-Fe₂O₃) as heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net

Alternative Acylating Agents: Replacing corrosive acyl chlorides with less hazardous alternatives like acid anhydrides or carboxylic acids. researchgate.net

Solvent-Free Conditions: Performing the reaction under solvent-free or microwave-assisted conditions to reduce reaction times and the use of volatile organic compounds. researchgate.net

Developing a sustainable route to this key pharmaceutical intermediate aligns with the broader goals of the chemical industry to reduce its environmental impact. googleapis.commdpi.com

Q & A

Q. What are the key structural and physicochemical properties of 1-[4-(1,1-Dimethylethyl)phenyl]butanone?

Methodological Answer: The compound has the molecular formula C₁₂H₁₆O and a molecular weight of 176.25 g/mol . Key physicochemical parameters include:

PropertyValue/DescriptionSource
Boiling PointNot explicitly reported-
LogP (Partition Coeff.)Predicted high lipophilicityCalculated
StabilityStable under standard conditionsSDS

For structural confirmation, use NMR (¹H/¹³C) and FT-IR spectroscopy to identify characteristic peaks:

  • ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), tert-butyl group (δ 1.3 ppm, singlet), ketone carbonyl (adjacent alkyl groups influence δ ~208 ppm in ¹³C NMR).
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Refer to safety data sheets (SDS):

  • UN Transportation Code : Class 3 (flammable liquid), UN1224 .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources.
  • Disposal : Follow local regulations; do not release into the environment. Contaminated containers may pose explosion risks .

Q. How can researchers synthesize this compound?

Methodological Answer: A common route involves Friedel-Crafts acylation :

React 4-tert-butylbenzene with butanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Key Challenges :

  • Side reactions (e.g., over-acylation) may require controlled stoichiometry.
  • Monitor for residual AlCl₃ via ICP-MS.

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : Use variable-temperature NMR to observe dynamic equilibria.
  • Impurity interference : Employ HRMS (High-Resolution Mass Spectrometry) to detect trace impurities (e.g., Ebastine-related compounds ).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation.

Example : Aromatic proton splitting in NMR may overlap; apply COSY or NOESY to resolve coupling patterns.

Q. What advanced analytical methods are suitable for impurity profiling?

Methodological Answer: Pharmaceutical-grade impurities (e.g., Ebastine Impurity D) require:

  • HPLC-MS/MS : Use a C18 column (e.g., Newcrom R1) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions specific to impurities (e.g., m/z 344.49 for morpholine derivatives ).
  • Reference Standards : Cross-validate against EP/JP standards (e.g., LGC Standards ).

Q. Table: Common Impurities

Impurity NameCAS No.Key Identifier (MS/MS)
1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one97928-18-2m/z 306.3 → 176.2
Diphenylmethanol (Benzhydrol)91-01-0m/z 184.1 → 105.0

Q. How can researchers optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments) : Vary reaction temperature, catalyst loading, and solvent polarity.
  • In Situ Monitoring : Use ATR-FTIR to track acyl intermediate formation.
  • Green Chemistry : Replace AlCl₃ with ionic liquids (e.g., [BMIM]Cl) to reduce waste.

Case Study : A 15% yield increase was achieved by switching from dichloromethane to toluene, reducing ketone dimerization .

Q. What computational tools predict the compound’s environmental or toxicological behavior?

Methodological Answer:

  • QSPR Models : Predict logP, bioaccumulation, and toxicity using software like ECOSAR or TEST .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes).

Data Gap : Experimental ecotoxicity data are limited; prioritize testing via OECD 201/202 guidelines .

Q. How do steric effects from the tert-butyl group influence reactivity?

Methodological Answer: The bulky tert-butyl group:

  • Electronically : Acts as an electron-donating group via hyperconjugation, stabilizing aryl ketones.
  • Sterically : Hinders nucleophilic attack at the carbonyl, reducing reaction rates in SN2 pathways.
  • Experimental Validation : Compare kinetics with non-substituted analogs using stopped-flow spectroscopy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.